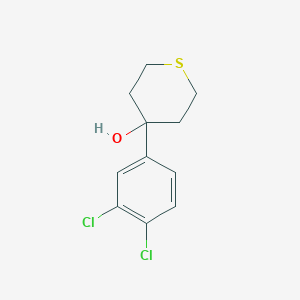

4-(3,4-Dichlorophenyl)thian-4-ol

Description

4-(3,4-Dichlorophenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted at the 4-position with a 3,4-dichlorophenyl group and a hydroxyl group. For instance, intermediates like N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenylidene]methanamine are critical in synthesizing sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI) . The 3,4-dichlorophenyl moiety is a recurring pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding .

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2OS/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUIZHGXWVKZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C2=CC(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCC1(C2=CC(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)thian-4-ol involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk Synthesis: Large quantities of reactants are processed in industrial reactors, with continuous monitoring of reaction parameters.

Automated Control Systems: Advanced control systems are used to maintain optimal reaction conditions, ensuring high yield and quality.

Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)thian-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.

Substitution: Substitution reactions occur when functional groups in the compound are replaced with other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in a basic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogens in the presence of a catalyst, alkylating agents under anhydrous conditions.

Major Products

Scientific Research Applications

4-(3,4-Dichlorophenyl)thian-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)thian-4-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to particular enzymes or receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiane/Thiolane Derivatives

- 4-(4-(Trifluoromethyl)phenyl)thian-4-ol (CymitQuimica, ): Structural Difference: Replaces the 3,4-dichlorophenyl group with a 4-(trifluoromethyl)phenyl substituent. Molecular weight: 262.29 g/mol vs. ~275.2 g/mol (estimated for 4-(3,4-dichlorophenyl)thian-4-ol). Applications: Likely used in medicinal chemistry for its fluorinated aromatic properties, which improve bioavailability .

- 4-(3,4-Dimethylphenyl)thiophenol (): Structural Difference: Features a thiophenol (-SH) group instead of a hydroxylated thiane ring, with methyl substituents on the phenyl ring.

Heterocyclic Derivatives with 3,4-Dichlorophenyl Substituents

Pharmacologically Active Analogs

- dl-3,4-Dichloroisoproterenol (): Structural Difference: Catecholamine derivative with a 3,4-dichlorophenyl group and ethanolamine side chain. Activity: Exhibits dual concentration-dependent effects on lipolysis—stimulatory at 10⁻⁵ M and inhibitory at >10⁻⁴ M.

Research Findings and Trends

- Synthetic Versatility : The 3,4-dichlorophenyl group facilitates diverse heterocyclic syntheses, such as spirooxindole-tetrahydrothiophene derivatives via multicomponent reactions ().

- Biological Activity : Halogenated aromatic systems (Cl, CF₃) enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase activators () and σ ligands ().

- Pharmacological Nuances : Substituent position matters; for example, 2,4-dichlorophenyl analogs () show distinct activity profiles compared to 3,4-dichloro isomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.